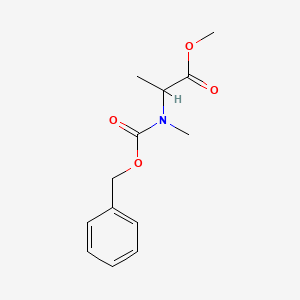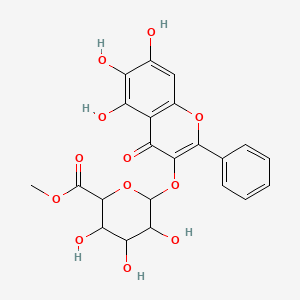
Anti-inflammatory agent 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory Agent 6 is a compound known for its potent anti-inflammatory properties. It is used to treat various inflammatory conditions by inhibiting the activity of specific inflammatory mediators. This compound is derived from traditional Chinese medicinal herbs and has been studied extensively for its therapeutic potential in modern medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory Agent 6 involves the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere at room temperature. The reaction is carried out with constant stirring using anhydrous acetonitrile as the solvent .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain a pharmaceutical-grade compound .
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory Agent 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce nitro groups to amines.
Substitution: Halogenation reactions using reagents like bromine or chlorine are performed to introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced anti-inflammatory activity and reduced toxicity .
Aplicaciones Científicas De Investigación
Anti-inflammatory Agent 6 has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of novel anti-inflammatory compounds.
Biology: The compound is studied for its effects on cellular signaling pathways involved in inflammation.
Medicine: this compound is used in the development of new therapeutic agents for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is utilized in the formulation of anti-inflammatory drugs and topical creams
Mecanismo De Acción
The mechanism of action of Anti-inflammatory Agent 6 involves the inhibition of key inflammatory mediators such as prostaglandins, leukotrienes, and cytokines. The compound targets specific enzymes, including cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of these mediators. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators and alleviates inflammation .
Comparación Con Compuestos Similares
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as aspirin, ibuprofen, and naproxen.
Corticosteroids: Such as prednisone and dexamethasone.
Natural Anti-inflammatory Agents: Such as curcumin and resveratrol
Uniqueness: Anti-inflammatory Agent 6 is unique due to its origin from traditional Chinese medicinal herbs and its specific mechanism of action targeting multiple inflammatory pathways. Unlike NSAIDs and corticosteroids, which often have significant side effects, this compound offers a potentially safer alternative with fewer adverse effects .
Propiedades
Fórmula molecular |
C22H20O12 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
methyl 3,4,5-trihydroxy-6-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O12/c1-31-21(30)20-16(28)15(27)17(29)22(34-20)33-19-14(26)11-10(7-9(23)12(24)13(11)25)32-18(19)8-5-3-2-4-6-8/h2-7,15-17,20,22-25,27-29H,1H3 |
Clave InChI |
MJWVIURQGRHEAT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=C(C(=C3)O)O)O)C4=CC=CC=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


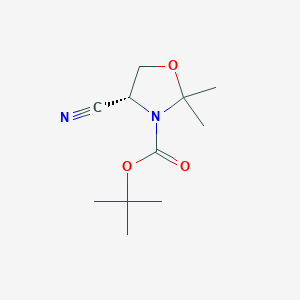
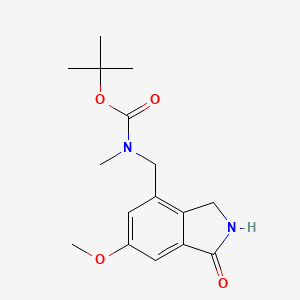
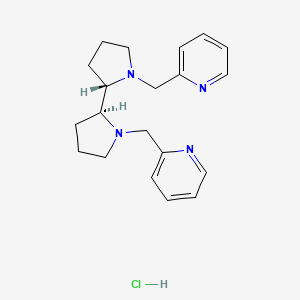
![2-Bromo-4-fluorothieno[2,3-c]pyridin-7(6H)-one](/img/structure/B14894962.png)
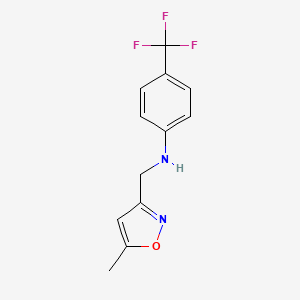
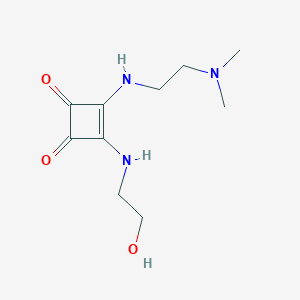
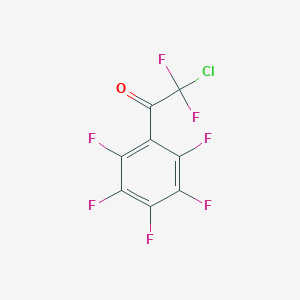
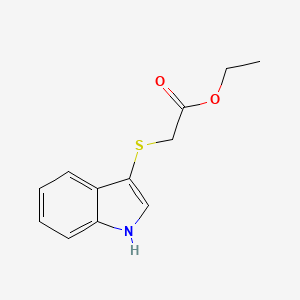
![L-Glutamine, N2-[(1,1-dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-](/img/structure/B14894991.png)
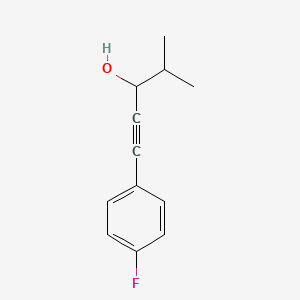
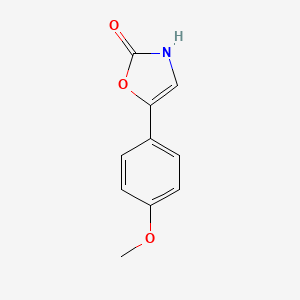

![6-Acetyl-8-cyclopentyl-2-((5-(4-isobutylpiperazin-1-yl)pyridin-2-yl)amino)-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14895009.png)
